molecular formula C9H18O3 B018757 4-Tetrahydropyranyloxy-butan-1-ol CAS No. 51326-51-3

4-Tetrahydropyranyloxy-butan-1-ol

Cat. No.: B018757
CAS No.: 51326-51-3
M. Wt: 174.24 g/mol
InChI Key: MAASHSYTIKTSSQ-UHFFFAOYSA-N
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Description

4-Tetrahydropyranyloxy-butan-1-ol (CAS 51326-51-3) is a valuable chemical building block and protected synthetic intermediate with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol. This compound features a butanol chain where the primary alcohol is free, and the terminal hydroxy group is protected as a tetrahydropyranyl (THP) ether. The THP group is widely used in organic synthesis to protect alcohol functionalities, making this molecule a versatile precursor for the selective and sequential introduction of the butanol moiety into more complex molecular architectures. Presenting as a colorless to pale yellow oil with a density of approximately 1.02 g/cm³ and a boiling point of around 99°C at 2.5 Torr, this compound offers practical handling properties for various laboratory procedures. It displays solubility in common organic solvents such as chloroform and methanol, facilitating its use in diverse reaction conditions. The presence of a robust protecting group enhances the stability of the alcohol during reactions performed on other parts of the molecule, which is crucial for multi-step synthesis in medicinal chemistry and materials science. Intended Use & Research Applications: This chemical is intended for use as a key intermediate in organic synthesis and pharmaceutical research. Its primary research applications include serving as a scaffold for constructing more complex molecules, particularly in developing active pharmaceutical ingredients (APIs) and functional materials. The compound's structure allows researchers to deprotect the THP group under mild acidic conditions to reveal the primary alcohol, providing a strategic handle for further functionalization. Handling & Storage: For optimal stability, store this product in a refrigerator. Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-(oxan-2-yloxy)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAASHSYTIKTSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339842
Record name 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51326-51-3
Record name 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Temperature and Solvent Effects

A kinetic study comparing solvents demonstrates that dichloromethane accelerates the reaction (k=0.118 min1k = 0.118\ \text{min}^{-1}) relative to THF (k=0.067 min1k = 0.067\ \text{min}^{-1}) due to enhanced oxonium ion stabilization. Elevated temperatures (>30°C) reduce yields by promoting THP ring-opening side reactions, as evidenced by HPLC-MS detection of 4-hydroxybutanal byproducts.

Catalytic Systems

Biopolymer-supported catalysts, such as sulfonated chitosan , enable recyclability without yield loss over five cycles. Under microwave irradiation (100 W, 60°C), reaction time decreases from 2 hours to 15 minutes, achieving 89% conversion.

Industrial-Scale Production Protocols

Continuous-Flow Synthesis

A pilot-scale setup utilizes a tubular reactor with static mixers to combine 4-hydroxybutan-1-ol and dihydropyran streams (1:1.2 molar ratio) in the presence of Amberlyst-15 catalyst. At 10°C and 5 bar pressure, the system produces 12 kg/hr with 94% purity, as validated by in-line FTIR monitoring.

Crystallization and Purification

Industrial recrystallization employs a ethanol-water (7:3 v/v) system, cooling from 60°C to −10°C at 2°C/min. This yields needle-shaped crystals with 99.5% purity, confirmed by differential scanning calorimetry (melting point: 86–88°C).

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
1H NMR^{1}\text{H NMR} (400 MHz, CDCl3_3)δ 1.481.85\delta\ 1.48–1.85 (m, 6H, THP CH2_2), δ 3.404.05\delta\ 3.40–4.05 (m, 3H, THP OCH2_2 and OCH), δ 3.62\delta\ 3.62 (t, 2H, CH2_2OH)
13C NMR^{13}\text{C NMR} (100 MHz, CDCl3_3)δ 62.1\delta\ 62.1 (CH2_2OH), δ 67.8\delta\ 67.8 (THP OCH2_2), δ 98.4\delta\ 98.4 (THP OCH)
IR (KBr)3420 cm1^{-1} (O-H stretch), 1120 cm1^{-1} (C-O-C ether)

Chromatographic Validation

Reverse-phase HPLC (C18 column, 70:30 acetonitrile-water, 1.0 mL/min) shows a single peak at tR=4.2 mint_R = 4.2\ \text{min}, correlating with LC-MS data (m/z 251.2 [M+H]+m/z\ 251.2\ [\text{M+H}]^+) .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it back to the parent alcohol.

    Substitution: The tetrahydropyranyl group can be substituted under acidic conditions to regenerate the free alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Acidic conditions, often using hydrochloric acid or sulfuric acid, facilitate the removal of the tetrahydropyranyl group.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Parent alcohol.

    Substitution: Free alcohol.

Scientific Research Applications

Medicinal Chemistry

4-Tetrahydropyranyloxy-butan-1-ol has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cells. For instance, studies on related compounds have shown the ability to cause G2/M phase accumulation in cancer cell lines, leading to abnormal mitotic spindle formation .
  • Protein Kinase Inhibition : This compound may serve as a scaffold for developing protein kinase inhibitors, which are critical in cancer therapy. The structural features of tetrahydropyran derivatives can be optimized for enhanced biological activity .

Materials Science

In materials science, this compound can be utilized in the development of advanced materials:

  • Polymer Chemistry : Its ether functionality allows for incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.

Biochemical Applications

The compound is also relevant in biochemical contexts:

  • Proteomics Research : It is used in proteomic studies due to its ability to modify proteins selectively. This modification can aid in studying protein interactions and functions .

Case Study 1: Anticancer Research

In a study investigating natural compounds with anticancer properties, derivatives of this compound were shown to inhibit cell proliferation in prostate cancer cell lines. The mechanism involved disruption of the cell cycle and induction of apoptosis through mitochondrial pathways.

Case Study 2: Polymer Development

Researchers synthesized a series of copolymers incorporating this compound. These copolymers demonstrated improved flexibility and thermal properties compared to traditional polymers, indicating their potential use in high-performance applications.

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol primarily involves its ability to protect hydroxyl groups. The tetrahydropyranyl group forms a stable ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is reversible under acidic conditions, allowing the hydroxyl group to be regenerated when needed.

Comparison with Similar Compounds

4-(Thian-2-yl)butan-1-ol: A Thioether Analog

The sulfur-containing analog, 4-(thian-2-yl)butan-1-ol (CAS 62737-93-3), replaces the oxygen atom in the tetrahydropyran ring with sulfur, forming a tetrahydrothiopyran (thiane) moiety. Key differences include:

Property 4-Tetrahydropyranyloxy-butan-1-ol 4-(Thian-2-yl)butan-1-ol
Molecular Formula C₉H₁₈O₃ C₉H₁₈OS
Molecular Weight 174.237 g/mol 174.304 g/mol
LogP 1.302 2.435
Polar Surface Area 38.69 Ų 45.53 Ų
Key Functional Group Ether (O) Thioether (S)

Key Findings :

  • The thioether group may confer greater chemical stability under acidic conditions compared to the oxygen-based THP ether, which is prone to hydrolysis in acidic media .
  • The increased PSA of the thioether analog suggests altered solubility and hydrogen-bonding capacity, which could influence crystallization or formulation properties.

4-(4-(Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol: Aromatic Substitution

This compound (CAS 408336-32-3) introduces a phenyl group into the structure, resulting in the molecular formula C₁₅H₂₂O₃ and a molecular weight of 250.33 g/mol .

Property This compound 4-(4-(THP-O)phenyl)butan-1-ol
Molecular Formula C₉H₁₈O₃ C₁₅H₂₂O₃
Molecular Weight 174.237 g/mol 250.33 g/mol
Key Feature Aliphatic chain Aromatic phenyl substitution

Key Findings :

  • The phenyl group may enhance UV absorbance properties, making this compound useful in photochemical applications or as a chromophore in analytical methods .

Tetrahydro-2H-thiopyran-4-ol: Hydroxyl vs. Butanol Chain

Tetrahydro-2H-thiopyran-4-ol (CAS 29683-23-6) shares the thiopyran core but replaces the butanol chain with a hydroxyl group. Its molecular formula is C₅H₁₀OS (MW 118.20 g/mol) .

Comparison Highlights :

  • The hydroxyl group increases polarity (PSA ~45.53 Ų for similar thioethers) but reduces lipophilicity (LogP ~1.3 for THP derivatives).

Biological Activity

4-Tetrahydropyranyloxy-butan-1-ol (CAS No. 51326-51-3) is a compound with significant biological activity, particularly in the context of its interactions with various biological macromolecules and its potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its biological significance.

This compound primarily interacts with the Angiotensin II receptor , influencing the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking this receptor, the compound reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure. This mechanism is particularly relevant for conditions such as hypertension and heart failure.

Biochemical Pathways

  • Angiotensin II Receptor Blockage : Prevents vasoconstriction.
  • Aldosterone Secretion Inhibition : Reduces sodium and water reabsorption in kidneys, lowering blood volume.

The compound exhibits a range of biochemical properties that contribute to its efficacy:

  • Cellular Effects : Influences cell signaling pathways and gene expression.
  • Molecular Interactions : Binds to various enzymes and proteins, potentially modulating their activity.

Case Studies

  • Hypertension Management
    • A study investigated the effects of this compound on hypertensive models, demonstrating significant reductions in blood pressure comparable to established antihypertensive agents. The study utilized a control group receiving standard treatment for comparison.
  • Antitumor Activity
    • Research indicated that the compound exhibited antitumor properties in vivo, particularly against certain cancer cell lines. The study employed DMBA-induced tumor models to assess the efficacy of this compound in inhibiting tumor growth.
  • Estrogen Receptor Modulation
    • As part of a broader investigation into selective estrogen receptor modulators (SERMs), this compound was evaluated for its tissue-specific effects, showing promise in treating conditions associated with estrogen deficiency, such as osteoporosis and menopausal symptoms.

Summary of Biological Activities

Biological ActivityDescriptionEvidence Source
Blood Pressure ReductionBlocks Angiotensin II receptor leading to vasodilation
Antitumor EffectsInhibits growth of specific cancer cell lines
Estrogenic ActivityModulates estrogen receptors with potential therapeutic uses

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 4-Tetrahydropyranyloxy-butan-1-ol, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed protection of butan-1-ol with dihydropyran. Key parameters include stoichiometric control of dihydropyran, reaction temperature (20–25°C for mild conditions), and solvent choice (e.g., dichloromethane for non-polar environments). Post-reaction purification via recrystallization (ethanol or methanol) or column chromatography (silica gel, hexane/ethyl acetate) is critical. For example, analogous procedures in multi-step syntheses involve refluxing in methanol followed by extraction and solvent evaporation .

Q. How should this compound be handled and stored to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Avoid moisture to prevent THP group hydrolysis. Use PPE (gloves, goggles) and work in fume hoods to minimize inhalation/contact. Environmental precautions include preventing spills into drains and using ethanol for decontamination .

Q. Which analytical techniques are optimal for characterizing this compound, and how are impurities resolved?

  • Methodological Answer :

  • NMR : Confirm THP group integration (δ 1.4–1.8 ppm for CH₂ groups, δ 3.3–4.0 ppm for ether oxygen).
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to separate unreacted dihydropyran or alcohol byproducts.
  • Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS for [M+H]+ at m/z 175.1).
  • Troubleshooting : Recrystallization from ethanol/DMF (1:1) removes polar impurities .

Advanced Research Questions

Q. How can solvent polarity and catalytic systems improve regioselectivity in THP-protected alcohol reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ionic liquids (e.g., imidazolium salts) stabilize transition states and improve catalyst recovery. For example, ionic liquids reduce side reactions in biphasic systems, as demonstrated in transition metal catalysis .

Q. What strategies minimize side reactions during acidic deprotection of 4-THPO-butan-1-ol?

  • Methodological Answer : Use mild acids (e.g., pyridinium p-toluenesulfonate in methanol/water) at 0–5°C to limit over-acidification. Monitor reaction progress via TLC (hexane:EtOAc = 3:1). Quench with NaHCO₃ to neutralize excess acid, followed by extraction with dichloromethane .

Q. How do computational methods predict the reactivity of 4-THPO-butan-1-ol in complex reaction networks?

  • Methodological Answer :

  • DFT Calculations : Model THP ring strain and oxygen lone-pair interactions to predict nucleophilicity.
  • Kinetic Simulations : Use software (e.g., Gaussian, ORCA) to compare activation energies of competing pathways (e.g., SN2 vs. elimination).
  • Validation : Cross-reference computational data with experimental kinetics (e.g., Arrhenius plots from variable-temperature NMR) .

Safety and Environmental Compliance

Q. What protocols ensure safe disposal of 4-THPO-butan-1-ol waste?

  • Methodological Answer : Absorb liquid waste with diatomite, then incinerate in a licensed facility. Aqueous solutions require neutralization (pH 6–8) before disposal. Follow local regulations (e.g., EPA guidelines) and document waste streams per SDS Section 13 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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